3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Overview
Description
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid is a heterocyclic organic compound with the molecular formula C8H2ClF3N2O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with chloro, cyano, and trifluoromethyl groups, as well as a carboxylic acid functional group. These substitutions confer distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis often begins with 3-chloro-5-(trifluoromethyl)pyridine.
Carboxylation: The final step involves carboxylation, where the cyano group is converted to a carboxylic acid under specific conditions, such as using a strong base and carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency. The exact conditions are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form derivatives like acyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Thionyl chloride or oxalyl chloride in the presence of a base.
Major Products
Amines: From the reduction of the cyano group.
Acyl Chlorides: From the oxidation of the carboxylic acid group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate biological pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the cyano and carboxylic acid groups, making it less reactive.
4-Cyano-3-(trifluoromethyl)pyridine: Similar but lacks the chloro and carboxylic acid groups.
2-Pyridinecarboxylic acid: Lacks the chloro, cyano, and trifluoromethyl groups, making it less versatile.
Uniqueness
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthesizing complex molecules and exploring new chemical reactions.
Properties
IUPAC Name |
3-chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF3N2O2/c9-5-3(1-13)4(8(10,11)12)2-14-6(5)7(15)16/h2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJBLSTYOAOYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)O)Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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